Acide piscidique

Vue d'ensemble

Description

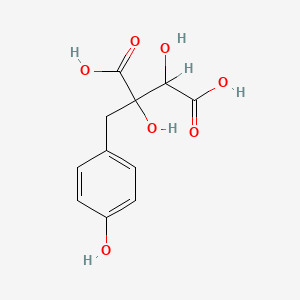

Piscidic acid, also known as (4-hydroxybenzyl)tartaric acid, is a hydroxycinnamic acid ester. It is a naturally occurring compound found in various plant species, particularly in the prickly pear (Opuntia ficus-indica). This compound is known for its antioxidant properties and has been studied for its potential health benefits.

Applications De Recherche Scientifique

Agricultural Applications

Nutrient Solubilization

One of the most significant applications of piscidic acid is its ability to enhance phosphorus availability in soils, particularly in iron-rich Alfisols. Research indicates that piscidic acid secreted by pigeon pea roots can effectively solubilize iron-bound phosphorus (Fe-P), which is often inaccessible to plants. This mechanism allows pigeon pea to thrive in low-phosphorus soils, demonstrating superior growth compared to other crops like sorghum and chickpea under similar conditions .

- Mechanism of Action : Piscidic acid chelates iron ions (Fe³⁺), facilitating the release of phosphorus from Fe-P complexes. This process is crucial for crops growing in acidic soils where phosphorus is typically locked up by iron .

- Experimental Evidence : In controlled studies, root exudates containing piscidic acid were shown to have a significantly higher capacity for solubilizing Fe-P compared to other organic acids .

Nutritional Applications

Functional Food Development

Piscidic acid has been identified as a bioactive compound with potential health benefits, particularly in the context of hypercholesterolemia. Studies have demonstrated that piscidic acid can inhibit cholesterol absorption in vitro, making it a candidate for inclusion in functional foods aimed at managing cholesterol levels .

- Bioactivity : The compound exhibits antioxidant properties and has been shown to reduce cholesterol permeation through cellular membranes. Its efficacy as an enzyme inhibitor was highlighted in a study where it demonstrated an IC50 value of 149.6 μg/mL, indicating its potential role in cholesterol management .

- Food Enrichment : Research suggests that incorporating piscidic acid-rich ingredients from plants like Opuntia ficus-indica (prickly pear) into commonly consumed foods such as bread and pasta could enhance their nutritional profiles .

Pharmaceutical Applications

Therapeutic Potential

The pharmacological properties of piscidic acid extend beyond its nutritional benefits. Its ability to interact with various biological targets makes it a promising candidate for drug development.

- Cholesterol Management : As mentioned previously, piscidic acid's role in inhibiting cholesterol absorption positions it as a potential therapeutic agent for cardiovascular health .

- Antioxidant Activity : The antioxidant capacity of piscidic acid contributes to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, which is crucial for preventing cellular damage .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

Piscidic acid, a compound derived from Cimicifuga racemosa , has been found to have in vitro estrogen activity . It is also a component of AquaCacteen elixir from organic cactus, where it acts as an iron chelator , binding free Fe2+/Fe3+ ions .

Mode of Action

Piscidic acid interacts with its targets in several ways. It has been found to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) , an enzyme that plays a crucial role in cholesterol synthesis . Additionally, piscidic acid can release phosphorus (P) from iron-associated form (Fe-P) in the soil by chelating Fe3+ .

Biochemical Pathways

Piscidic acid affects several biochemical pathways. It has been found to play a role in the uptake of phosphorus by roots of Cajanus cajan . This is particularly important in low-P Alfisols, where other crops cannot survive. Piscidic acid and its derivative secreted from the roots of pigeonpea can release P from Fe-P by chelating Fe3+ . This characteristic is attributed to piscidic acid and its derivative .

Pharmacokinetics (ADME Properties)

It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound play a crucial role in its bioavailability .

Result of Action

Piscidic acid has been found to have several molecular and cellular effects. It has in vitro estrogen activity , which could have implications for hormonal regulation. It also acts as an iron chelator , which could have antioxidant effects . Furthermore, it has been found to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis . This could potentially lower cholesterol levels, although more research is needed to confirm this.

Action Environment

The action of piscidic acid can be influenced by environmental factors. For instance, the ability of piscidic acid to release P from Fe-P by chelating Fe3+ is particularly useful in low-P Alfisols . .

Analyse Biochimique

Biochemical Properties

Piscidic acid is involved in several biochemical reactions, primarily due to its iron-chelating ability. It interacts with enzymes such as hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, which catalyzes the formation of cimicifugic acids . This interaction is crucial for the biosynthesis of various phenolic compounds. Piscidic acid also exhibits antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals .

Cellular Effects

Piscidic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant properties help in reducing oxidative stress, thereby protecting cells from damage. Piscidic acid has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of piscidic acid involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piscidic acid binds to iron ions, forming stable complexes that prevent iron-catalyzed oxidative reactions . This chelation process inhibits the activity of iron-dependent enzymes, thereby reducing oxidative stress. Piscidic acid also activates antioxidant enzymes, enhancing the cell’s defense mechanisms against oxidative damage . Furthermore, it modulates gene expression by upregulating genes involved in antioxidant defense and downregulating pro-oxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piscidic acid change over time. Its stability and degradation are influenced by various factors, including pH, temperature, and the presence of other biomolecules. Piscidic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its antioxidant properties . Long-term studies have shown that piscidic acid can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of piscidic acid vary with different dosages in animal models. At low doses, piscidic acid exhibits significant antioxidant properties, reducing oxidative stress and protecting cells from damage . At high doses, it can have toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the beneficial effects of piscidic acid plateau at a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

Piscidic acid is involved in several metabolic pathways, primarily those related to phenolic compound biosynthesis. It interacts with enzymes such as hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, which catalyzes the formation of cimicifugic acids . This interaction is crucial for the biosynthesis of various phenolic compounds, influencing the overall metabolic flux and metabolite levels . Piscidic acid also affects the levels of other metabolites, such as citric acid and malic acid, by modulating the activity of enzymes involved in their biosynthesis .

Transport and Distribution

Piscidic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Piscidic acid can accumulate in specific tissues, particularly those with high oxidative stress, where it exerts its antioxidant effects . Its distribution is influenced by factors such as tissue type, metabolic activity, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of piscidic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules involved in antioxidant defense . Piscidic acid can also be found in other cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular metabolism and gene expression . Targeting signals and post-translational modifications play a role in directing piscidic acid to specific compartments, enhancing its efficacy in reducing oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piscidic acid can be synthesized through the esterification of hydroxycinnamic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain pure piscidic acid.

Industrial Production Methods: In an industrial setting, piscidic acid can be extracted from plant sources such as the prickly pear. The extraction process involves macerating the plant material in a solvent such as ethanol or methanol, followed by filtration and concentration of the extract. The crude extract is then subjected to purification processes such as liquid-liquid extraction, chromatography, and crystallization to isolate piscidic acid.

Types of Reactions:

Oxidation: Piscidic acid can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction of piscidic acid can yield hydroxycinnamic acid derivatives.

Substitution: Substitution reactions involving piscidic acid can occur at the hydroxyl group, leading to the formation of various esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for esterification and etherification reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxycinnamic acid derivatives.

Substitution: Various esters and ethers of piscidic acid.

Comparaison Avec Des Composés Similaires

Piscidic acid is structurally similar to other hydroxycinnamic acid esters such as fukinolic acid and cimicifugic acids. it is unique in its specific hydroxyl and benzyl substitutions, which contribute to its distinct antioxidant properties. Similar compounds include:

Fukinolic acid: Another hydroxycinnamic acid ester with similar antioxidant properties.

Cimicifugic acids: A group of hydroxycinnamic acid esters with varying biological activities.

Eucomic acid: A related compound with similar antioxidant activity.

Piscidic acid stands out due to its specific structural features and its presence in the prickly pear, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Piscidic acid, a unique compound primarily found in certain succulent plants and cacti, has garnered attention for its diverse biological activities. This article explores the biological activity of piscidic acid, focusing on its antioxidant, antimicrobial, and potential therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Sources

Piscidic acid (C₉H₁₀O₃) is a phenolic compound that has been isolated from various sources, including the cactus species Opuntia ficus-indica and Cimicifuga species. Its structure features a distinctive arrangement that contributes to its biological properties.

Antioxidant Activity

Antioxidant Properties

Piscidic acid exhibits significant antioxidant activity, which has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power). Research indicates that piscidic acid can effectively scavenge free radicals and chelate metal ions, particularly iron, thereby reducing oxidative stress in biological systems .

Research Findings

A study demonstrated that piscidic acid showed a 12-fold increase in concentration after incubation with gut microbiota, suggesting enhanced bioavailability and potential health benefits when consumed . Additionally, piscidic acid's antioxidant capacity was found to be stable during storage conditions, indicating its utility in food preservation .

Antimicrobial Activity

In Vitro Studies

Piscidic acid has been shown to possess antimicrobial properties against various pathogens. In vitro studies revealed that extracts containing piscidic acid selectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Study: Opuntia Extracts

Extracts from Opuntia cladodes demonstrated remarkable antioxidant and antimicrobial activities. The presence of piscidic acid in these extracts was linked to their efficacy against pathogenic bacteria, highlighting the potential of piscidic acid as a natural preservative or therapeutic agent .

Potential Therapeutic Applications

Anti-Inflammatory Effects

Piscidic acid is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Estrogenic Activity

Research has indicated that piscidic acid esters exhibit estrogen-like activity in vitro. This property could have implications for hormonal therapies, particularly in managing menopausal symptoms or hormone-related disorders .

Bioaccessibility and Metabolism

The bioaccessibility of piscidic acid can be significantly enhanced through processing techniques such as high-pressure processing (HPP). A study reported that HPP treatment increased the bioaccessibility of piscidic acid by up to 179% compared to untreated samples. This finding underscores the importance of food processing methods in maximizing the health benefits of bioactive compounds .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Strong scavenging activity; stable during storage; increases with gut microbiota metabolism. |

| Antimicrobial | Effective against Gram-positive bacteria; potential use in food preservation. |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications. |

| Estrogen-like | Exhibits estrogenic activity; implications for hormonal therapies. |

Propriétés

IUPAC Name |

2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUODPMGCCJSJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276232, DTXSID90963695 | |

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-65-8, 35388-57-9 | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is piscidic acid and where is it found?

A1: Piscidic acid, also known as (2R,3S)-2-(4′-hydroxybenzyl)-tartaric acid, is a phenolic carboxylic acid naturally occurring in several plant species. It was first isolated from the root bark of Piscidia erythrina (Jamaica dogwood) [], but has also been found in Cimicifuga racemosa (Black cohosh) [, ], Opuntia ficus-indica (Prickly pear) [, , , , , , , ], Sophora alopecuroides [, , ], and other plants.

Q2: What is the molecular formula and weight of piscidic acid?

A2: The molecular formula of piscidic acid is C11H12O7, and its molecular weight is 256.21 g/mol.

Q3: How is piscidic acid structurally characterized?

A3: The structure of piscidic acid has been elucidated using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry [, , ]. These methods provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.

Q4: How does piscidic acid contribute to a plant's phosphorus uptake?

A4: Studies suggest that piscidic acid, particularly in pigeon pea (Cajanus cajan) roots, plays a role in enhancing phosphorus uptake from soils with low phosphorus availability. It achieves this by chelating Fe3+ ions, thereby releasing phosphorus from insoluble iron-bound phosphorus (Fe-P) complexes in the soil [, ].

Q5: Are there any synthetic routes to obtain piscidic acid?

A5: Yes, besides being extracted from natural sources, piscidic acid can be synthesized. Several total synthesis approaches have been reported, including the use of Sharpless catalytic asymmetric dihydroxylation of trisubstituted olefins [, ].

Q6: What is the stereochemistry of piscidic acid?

A6: Naturally occurring piscidic acid possesses a specific stereochemical configuration. It is the (2R,3S)-isomer of 2-(4′-hydroxybenzyl)-tartaric acid. The stereochemistry of this compound has been confirmed through correlation with other known compounds like hibiscus acid [].

Q7: Has piscidic acid demonstrated any biological activities?

A7: While research on piscidic acid is ongoing, it has shown promising results in several in vitro studies. Notably, it exhibits antioxidant activity [, , , , , ], suggesting potential benefits in combating oxidative stress. Additionally, some studies suggest it may have anti-inflammatory properties [, ].

Q8: What is the potential of piscidic acid in food applications?

A8: Piscidic acid, being a natural antioxidant found in fruits like prickly pear, holds potential as a functional food ingredient. Studies exploring the bioaccessibility of piscidic acid from prickly pear products suggest that it remains relatively stable during digestion and may offer health benefits [, ].

Q9: Are there any known methods for enhancing the extraction of piscidic acid from plant sources?

A9: Yes, emerging technologies like high hydrostatic pressure (HHP) and ohmic heating (OH) have been investigated for their potential to improve the extraction yield of piscidic acid and other bioactive compounds from plant materials like prickly pear peels [, ].

Q10: Has piscidic acid been investigated for its potential in drug development?

A10: While not extensively explored, some studies have investigated piscidic acid and its derivatives for potential pharmaceutical applications. For example, research has looked into its potential for hypercholesterolemia treatment, focusing on cholesterol permeability and HMG-CoA reductase inhibition [].

Q11: Are there any known analytical methods for detecting and quantifying piscidic acid?

A11: Yes, piscidic acid can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) and Mass Spectrometry (MS) [, , , , ]. These methods provide accurate measurements of piscidic acid levels in plant extracts and formulated products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.